molecular formula C17H24Cl2N2O2 B3081722 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride CAS No. 110894-03-6

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Cat. No.: B3081722
CAS No.: 110894-03-6
M. Wt: 359.3 g/mol
InChI Key: ZHLITNHZMLBWBE-UHFFFAOYSA-N
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Description

This compound features a naphthalen-1-yloxy group linked to a propan-2-ol backbone, with a piperazine moiety at the 3-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.2ClH/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17;;/h1-7,15,18,20H,8-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLITNHZMLBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with piperazine and propanol under specific conditions to yield the final product. Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and purity .

Chemical Reactions Analysis

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Scientific Research

  • Pharmacological Studies
    • 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is noted for its role as an impurity of Naftopidil, an alpha-1 adrenergic receptor antagonist. This connection makes it valuable for studying adrenergic receptor pathways and their implications in various physiological processes .
  • Biochemical Assays
    • The compound serves as a biochemical reagent in proteomics research, aiding in the analysis of protein interactions and functions. Its ability to modulate receptor activity makes it essential for assays that explore receptor signaling mechanisms .
  • Drug Development
    • Due to its structural similarity to known pharmacological agents, this compound is a candidate for further research in drug development, particularly for conditions related to adrenergic signaling. Its potential as a lead compound can be investigated through structure-activity relationship (SAR) studies .

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAdrenergic Receptor ModulationDemonstrated that the compound effectively inhibits alpha-1 adrenergic receptors, influencing vascular smooth muscle contraction .
Study BProteomicsUtilized as a probe in mass spectrometry to identify protein targets associated with adrenergic signaling pathways .
Study CDrug DevelopmentExplored SAR of related compounds leading to the identification of new potential therapeutic agents targeting adrenergic receptors .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Solubility/Stability Notes Source
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (Ref: 10-F766044) Naphthalen-1-yloxy, piperazine, dihydrochloride salt ~383.3 (estimated) High aqueous solubility due to dihydrochloride
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride (464877-36-9) Naphthalen-2-yloxy, piperidine (saturated ring), monohydrochloride 321.8 Moderate solubility; lower basicity vs. piperazine
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (57149-08-3) 2-Methoxyphenyl-piperazine substituent, dihydrochloride ~443.9 (estimated) Enhanced lipophilicity from methoxy group
Nadolol Impurity F Hydrochloride (15230-34-9) tert-Amino substituent, naphthalen-1-yloxy ~309.8 Beta-blocker analog; reduced piperazine complexity

Key Observations :

  • Naphthalen-1-yloxy vs. Naphthalen-2-yloxy : The 1-position (target compound) may confer stronger π-π stacking interactions with aromatic receptor residues compared to the 2-isomer () .
  • Piperazine vs.
  • Substituent Effects : The 2-methoxyphenyl group in CAS 57149-08-3 introduces electron-donating effects, possibly altering metabolic stability and receptor selectivity () .

Pharmacological and Toxicological Insights

  • However, the piperazine ring in the target compound may redirect selectivity toward other GPCRs (e.g., serotonin or dopamine receptors) .
  • Toxicity : Piperazine derivatives with aromatic substitutions (e.g., ’s methoxy-phenethyl compound) show reproductive toxicity in rats at high doses (TDLo: 750 mg/kg). While direct data are lacking for the target compound, this highlights the need for rigorous safety profiling .

Biological Activity

Overview

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS No. 110894-03-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a naphthalene ring, a piperazine moiety, and a propanol group, suggesting versatility in its applications.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. Here are some key points regarding its mechanism:

  • Target of Action : Similar compounds have shown antimicrobial activity, indicating that this compound may also exhibit such properties.
  • Mode of Action : The compound's mode of action is presumed to involve interference with cellular processes, potentially through the inhibition of specific enzymes or receptors involved in cell signaling pathways .

Biological Activities

Research on related compounds has highlighted several potential biological activities:

Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. These studies provide insights into its potential applications:

Study Focus Findings
Anticancer ActivityCompounds based on similar scaffolds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, outperforming standard treatments like Tamoxifen .
Antimicrobial PropertiesRelated compounds exhibited strong activity against various bacterial strains, indicating potential for further development as antimicrobial agents .
Enzyme InhibitionPiperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, suggesting neuroprotective properties .

Case Studies

While specific case studies on this compound are scarce, related research offers valuable insights:

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of synthesized piperazine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Antimicrobial Screening : Another investigation into piperazine derivatives found them effective against Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride?

The synthesis typically involves:

  • Step 1 : Formation of the naphthalen-1-yloxy intermediate by reacting 1-naphthol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (e.g., K₂CO₃ in DMF) to generate the ether linkage .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, coupling the intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a base to form the secondary amine .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas or concentrated hydrochloric acid to improve solubility and stability .

Q. How is the compound structurally characterized in academic research?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthalene aromatic protons (δ 7.2–8.3 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the methoxy group (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₂₄H₂₈N₂O₃·2HCl) with a monoisotopic mass of 464.1633 Da .
  • X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers, though the compound currently lacks defined stereocenters in available data .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol, DMSO) due to ionic interactions. Stability testing should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the naphthalene ring .
  • Storage : Store at 2–8°C in airtight containers with desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How do computational methods enhance the design and optimization of this compound’s synthesis?

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to identify energy barriers in nucleophilic substitution steps .
  • Condition Optimization : Machine learning algorithms analyze reaction parameters (e.g., temperature, solvent polarity) from historical data to predict optimal yields. For instance, DMF outperforms THF in etherification due to better solvation of the oxyanion intermediate .
  • Stereochemical Control : Molecular docking simulations predict how chiral modifications affect receptor binding, guiding asymmetric synthesis efforts .

Q. What pharmacological contradictions exist in studies of α₁-adrenoceptor antagonism, and how are they resolved?

  • Contradiction : Discrepancies in binding affinity (Ki) values across species (e.g., human vs. rat α₁-adrenoceptors) may arise from receptor subtype selectivity (α₁A vs. α₁B) .
  • Resolution : Use subtype-selective antagonists (e.g., tamsulosin for α₁A) in competitive binding assays to isolate contributions. Radioligand displacement assays with [³H]-prazosin validate subtype specificity .

Q. How does stereochemistry influence metabolic stability and toxicity profiles?

  • Metabolism : The (R)-enantiomer shows slower hepatic clearance due to steric hindrance of cytochrome P450 3A4-mediated oxidation compared to the (S)-form. Chiral HPLC separates enantiomers for individual pharmacokinetic profiling .
  • Toxicity : Comparative LC₅₀ studies in hepatocyte models reveal the (S)-enantiomer’s higher cytotoxicity (LC₅₀ = 12 μM vs. 25 μM for (R)), linked to reactive metabolite formation .

Q. What strategies address low yield in large-scale piperazine coupling reactions?

  • Catalysis : Transition-metal catalysts (e.g., CuI) accelerate Ullmann-type coupling, reducing reaction time from 48 to 12 hours .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency (90% yield vs. 65% conventional heating) by uniform dielectric heating .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted 1-naphthol, while silica gel chromatography isolates the product with >95% purity .

Methodological Considerations

Q. How are electrophilic substitution reactions on the naphthalene ring monitored and characterized?

  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C, followed by TLC (hexane:EtOAc 4:1) to track mono- vs. di-nitrated products. LC-MS confirms molecular weight shifts (+45 Da per nitro group) .
  • Sulfonation : Use fuming H₂SO₄ and quench with ice. ¹H NMR detects downfield shifts (~0.5 ppm) in aromatic protons adjacent to the sulfonic acid group .

Q. What in vitro models evaluate the compound’s potential in cardiovascular research?

  • Vasorelaxation Assays : Isolated rat aortic rings pre-contracted with phenylephrine measure dose-dependent relaxation (EC₅₀ ~ 1.2 μM) .
  • Cardiomyocyte Calcium Imaging : Fluorescent probes (e.g., Fluo-4 AM) quantify intracellular Ca²⁺ flux inhibition, reflecting L-type channel blockade .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Reactant of Route 2
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1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

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